(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one is a natural product found in Aniba terminalis, Magnolia denudata, and Ocotea porosa with data available.
Brand Name: Vulcanchem
CAS No.: 57430-03-2
VCID: VC0044848
InChI: InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m0/s1
SMILES: CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
Molecular Formula: C20H20O5
Molecular Weight: 340.375

(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one

CAS No.: 57430-03-2

Cat. No.: VC0044848

Molecular Formula: C20H20O5

Molecular Weight: 340.375

* For research use only. Not for human or veterinary use.

(2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one - 57430-03-2

Specification

CAS No. 57430-03-2
Molecular Formula C20H20O5
Molecular Weight 340.375
IUPAC Name (2S,3S,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Standard InChI InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m0/s1
Standard InChI Key HCKMSYACKQLOPY-OUWQEXSBSA-N
SMILES CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4
Appearance Oil

Introduction

Chemical Identity and Properties

Basic Identification

The compound (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one is identified by several key parameters that allow for its precise classification and differentiation from other organic compounds. This natural product is cataloged with specific identifiers that facilitate its tracking and reference in scientific literature and databases. The compound is assigned the CAS registry number 57430-03-2, which serves as its unique identifier in the Chemical Abstracts Service registry . Additionally, it is indexed in PubChem, one of the world's largest collections of freely accessible chemical information, with the PubChem ID 101282026 . These identifiers are crucial for researchers seeking to locate and reference this specific compound across various chemical databases and research publications.

Physical and Chemical Properties

The physical and chemical properties of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one provide essential information for understanding its behavior in different environments and potential applications. The following table summarizes the key properties of this compound:

PropertyValue
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Physical AppearanceOil
Compound ClassificationLignans
CAS Number57430-03-2
PubChem ID101282026

These properties are fundamental for researchers working with this compound, providing the basis for experimental design and interpretation of results . The oily appearance suggests certain physical characteristics that may influence handling and application in laboratory settings. Its classification as a lignan places it within a well-studied group of natural products with recognized biological activities.

Solubility Profile

The solubility characteristics of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one are critical for laboratory applications and potential biological studies. The compound exhibits good solubility in a range of organic solvents, which is important for its preparation in various experimental protocols. Specifically, it is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile is typical of many lignans and reflects the compound's molecular structure with both polar and non-polar regions. The ability to dissolve in DMSO is particularly relevant for biological assays, as this solvent is commonly used for preparing stock solutions of test compounds for cell-based experiments. Understanding the solubility characteristics helps researchers in choosing appropriate solvents for various applications, from analytical chemistry to biological testing.

Structural Characteristics and Identification

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound is (2S,3S,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one . This nomenclature precisely describes the compound's structural arrangement and stereochemistry. The name indicates a 2,3-dihydro-1-benzofuran core with a ketone functionality at position 6 (hence the "-6-one" suffix), a 1,3-benzodioxol group at position 2, a methyl group at position 3, and both methoxy and prop-2-enyl (allyl) groups at position 5. The stereochemistry is specified by the (2S,3S,5S) prefix, indicating the specific three-dimensional orientation of the substituents at these positions. This stereochemical information is crucial as it determines the compound's spatial arrangement, which can significantly impact its biological activity and interactions with target molecules.

Stereochemistry and Molecular Configuration

The stereochemistry of (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one is particularly important for understanding its biological activity. The compound features three stereogenic centers, with the (2S,3S,5S) configuration as indicated in its systematic name. This specific stereochemical arrangement determines the three-dimensional structure of the molecule and its potential interactions with biological targets such as enzymes or receptors. The 2-alpha designation indicates that the benzodioxol group is positioned below the plane of the benzofuran ring system, while the 3-beta notation for the methyl group indicates it is positioned above this plane. These specific stereochemical features are essential for the compound's recognition by biological systems and can significantly influence its pharmacological properties .

Structural Identifiers

For computational and database purposes, several standardized structural identifiers are used to uniquely represent (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one:

These structural identifiers provide standardized ways to represent the compound's structure in chemical databases and publications, facilitating information exchange and database searches . The SMILES notation offers a compact linear representation, while the InChI provides a more detailed hierarchical description that captures both the connectivity and stereochemistry. The InChIKey is a fixed-length condensed digital representation of the InChI, designed for easy web searching and database indexing.

Classification and Natural Context

Related Compounds

Within the lignan family, (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one shares structural similarities with other benzofuranoid lignans. The search results specifically mention a related compound: 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan (CAS No.: 67920-48-3, Catalog No.: BCN6584) . This structural relationship is important for understanding the compound's place within the broader context of lignan chemistry and may provide insights into potential synthetic pathways and structure-activity relationships. The structural similarities between related lignans often translate to comparable biological activities, which can guide researchers in predicting potential applications for less-studied compounds based on the known properties of their structural analogs.

Research Context and Applications

Lignans in Scientific Research

The research landscape for lignans, the class to which (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one belongs, has shown significant growth in recent decades. According to comprehensive analyses of the lignan literature, over 80% of papers on lignans have been published since the year 2000, with nearly 50% published since 2010 . This indicates a growing scientific interest in this class of compounds. The research is predominantly focused on pharmacology, chemistry, and plant sciences, with major contributions coming from the United States and Asian countries such as China, Japan, South Korea, and India . This geographical distribution of research efforts reflects the global interest in lignans and their potential applications, providing a broad international context for understanding the significance of specific lignan compounds like (2S)-2alpha-(1,3-Benzodioxol-5-yl)-3,5-dihydro-5alpha-methoxy-3beta-methyl-5-allyl-2H-benzofuran-6-one.

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